
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is a complex organic compound primarily utilized in advanced organic synthesis and research. It features a naphthalene core, functionalized with various groups making it valuable in various chemical applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester involves several steps:
Starting Material: : The synthesis typically begins with naphthalene derivatives.
Functional Group Introduction: : Hydroxyl and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Phenylmethoxy Addition: : This functionalization is achieved through the use of phenol derivatives in etherification reactions.
Ester Formation: : The methyl ester is formed by esterification of the carboxylic acid group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, production methods are scaled up, employing large reactors and optimized reaction conditions for high yield:
Bulk Synthesis: : Starting materials are available in bulk, and continuous flow reactors are often used.
Catalysts and Reagents: : Efficient catalysts and high-purity reagents ensure the reaction proceeds with high efficiency.
Purification: : Industrial purification may involve crystallization, distillation, and chromatography to achieve high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the ester group to produce alcohols.
Substitution: : Electrophilic substitution reactions can further functionalize the aromatic system.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Sulfuric acid for esterification, palladium catalysts for hydrogenation.
Major Products Formed
Quinones: : From oxidation reactions.
Alcohol Derivatives: : From ester reduction.
Substituted Aromatics: : From various substitution reactions.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : Serves as an intermediate in the synthesis of complex organic molecules.
Catalysis Research: : Used in the development of new catalytic systems.
Biology and Medicine
Pharmaceuticals: : Research into potential therapeutic agents due to its structural complexity and reactivity.
Biochemical Studies: : Investigated for interactions with enzymes and biological macromolecules.
Industry
Material Science: : Used in the synthesis of specialty polymers and advanced materials.
Chemical Engineering: : Studied for its properties in various chemical processes and reactions.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action involves its ability to interact with different molecular targets:
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: : May bind to biological receptors, influencing cellular pathways.
Chemical Reactivity: : Reactivity with nucleophiles and electrophiles drives its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenecarboxylic Acid Derivatives: : Less complex but similar in structure.
2-Hydroxy-5-methoxynaphthalenecarboxylic Acid: : Lacks the phenylmethoxy group.
Methyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate: : Similar but with different substitution pattern.
Highlighting Uniqueness
Structural Complexity: : The combination of hydroxyl, methoxy, and phenylmethoxy groups on the naphthalene ring is unique.
Reactivity: : Its functional groups confer a broad range of chemical reactivity, making it versatile in synthesis.
By understanding these elements, researchers and chemists can leverage the unique properties of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H20O6 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
methyl 4-hydroxy-5,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3 |
Clé InChI |
VHHIWBWXESCBQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C(=C1OCC3=CC=CC=C3)OC)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)
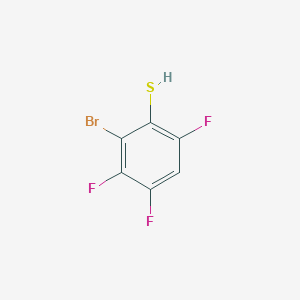
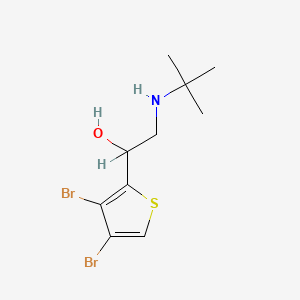
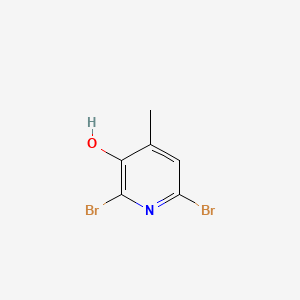

![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
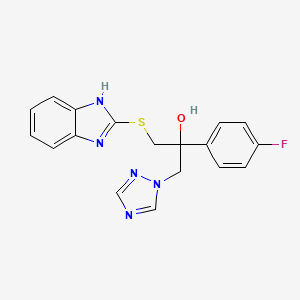

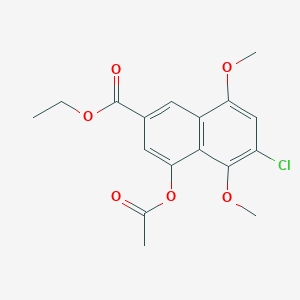
![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
